molecular formula C10H12ClNO2 B8461938 phenyl N-(3-chloropropyl)carbamate

phenyl N-(3-chloropropyl)carbamate

Cat. No.: B8461938
M. Wt: 213.66 g/mol
InChI Key: LDASNVORJFJYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

phenyl N-(3-chloropropyl)carbamate

InChI

InChI=1S/C10H12ClNO2/c11-7-4-8-12-10(13)14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13)

InChI Key

LDASNVORJFJYFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Carbamate Derivatives

Compound Name Substituents (O-/N-) Molecular Weight* Lipophilicity (log k/log P) Key Applications/Properties
This compound Phenyl / 3-chloropropyl ~213.67 High (inferred) Potential alkylating agent, pesticide (inferred)
Chlorpropham (Isopropyl N-(3-chlorophenyl)carbamate) Isopropyl / 3-chlorophenyl 213.67 log k: ~3.2 (HPLC) Herbicide, plant growth regulator
P-Chlorothis compound p-Cl-phenyl / 3-chloropropyl 248.11 N/A Structural analog; reactivity studies
Methyl (3-hydroxyphenyl)-carbamate Methyl / 3-hydroxyphenyl 167.15 Lower (due to -OH) Pharmaceutical intermediates
Phenyl carbamate Phenyl / -NH2 137.14 Moderate Tobacco smoke component, pesticide precursor

*Molecular weights calculated based on standard atomic masses.

Key Observations:

Substituent Effects on Lipophilicity :

  • The 3-chloropropyl group in this compound likely increases lipophilicity compared to methyl or hydroxylated analogs, enhancing membrane permeability .
  • Chlorpropham’s 3-chlorophenyl group contributes to its higher log k (~3.2), aligning with its use as a soil-applied herbicide .

Reactivity and Biological Activity :

  • The 3-chloropropyl chain may act as a leaving group, enabling alkylation or cyclization (e.g., forming azetidinium ions under physiological conditions), similar to N-(3-chloropropyl)-4-piperidinyl diphenylacetate in muscarinic receptor studies .
  • Chlorpropham’s 3-chlorophenyl group enhances binding to plant tubulin, disrupting cell division .

Applications: Pesticides: Chlorpropham’s efficacy as a sprout inhibitor contrasts with this compound’s speculated pesticidal use, where the 3-chloropropyl group might target different biological pathways .

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